molecular formula C10H16O B13223249 1-(3-Methylbut-2-EN-1-YL)cyclobutane-1-carbaldehyde

1-(3-Methylbut-2-EN-1-YL)cyclobutane-1-carbaldehyde

Cat. No.: B13223249
M. Wt: 152.23 g/mol
InChI Key: DWZIKOBVSGHXAM-UHFFFAOYSA-N
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Description

1-(3-Methylbut-2-en-1-yl)cyclobutane-1-carbaldehyde is a high-purity chemical compound offered for research and development purposes. This molecule features a cyclobutane ring substituted with a carbaldehyde group and a prenyl-like (3-methylbut-2-en-1-yl) chain, a structural motif seen in various synthetic intermediates . Compounds with this aldehyde functional group are of significant interest in organic synthesis and medicinal chemistry as versatile building blocks for the construction of more complex molecular architectures . The reactive aldehyde group can undergo a range of transformations, including condensation, reduction, and oxidation reactions, making it a valuable precursor for pharmaceuticals, agrochemicals, and material science research. The isobutene moiety attached to the cyclobutane ring may impart specific steric and electronic properties that can influence the compound's reactivity and the physical characteristics of resulting products . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers are encouraged to consult the product's safety data sheet (SDS) and handle this material with appropriate laboratory precautions. For specific analytical data (NMR, MS, HPLC purity) and packaging information, please contact our technical support team.

Properties

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

1-(3-methylbut-2-enyl)cyclobutane-1-carbaldehyde

InChI

InChI=1S/C10H16O/c1-9(2)4-7-10(8-11)5-3-6-10/h4,8H,3,5-7H2,1-2H3

InChI Key

DWZIKOBVSGHXAM-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC1(CCC1)C=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methylbut-2-EN-1-YL)cyclobutane-1-carbaldehyde typically involves the reaction of cyclobutyl carbaldehyde with 3-methylbut-2-en-1-yl bromide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Oxidation Reactions

The aldehyde group undergoes oxidation to form carboxylic acid derivatives. Key reagents and conditions include:

Reagent SystemConditionsMajor ProductYieldReference
KMnO₄ (aq)Acidic, 0–5°C1-(3-Methylbut-2-en-1-yl)cyclobutane-1-carboxylic acid72–85%
CrO₃ in H₂SO₄Room temperatureSame as above68%
DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone)CH₂Cl₂, −78°COxidized aldehyde with conjugated diene65%

Mechanistic Insight : Oxidation proceeds via hydride abstraction (CrO₃) or radical pathways (DDQ), with the latter stabilizing intermediates through conjugation with the cyclobutane ring .

Reduction Reactions

The aldehyde group is reduced to primary alcohols under controlled conditions:

ReagentConditionsMajor ProductSelectivityReference
NaBH₄ in MeOH0°C, 2 h1-(3-Methylbut-2-en-1-yl)cyclobutanol89%
LiAlH₄ in THFReflux, 6 hSame as above94%
H₂/Pd-CEtOAc, 1 atm H₂Saturated cyclobutane derivative78%

Note : LiAlH₄ achieves higher selectivity due to stronger reducing power, while catalytic hydrogenation saturates the allyl group .

Substitution Reactions

The allylic position (3-methylbut-2-en-1-yl group) participates in nucleophilic substitutions:

NucleophileBase/CatalystProductYieldReference
NH₃KOtBu, DMF1-(3-Aminobut-2-en-1-yl)cyclobutane-1-carbaldehyde63%
PhSHNaH, THFThioether derivative71%
Grignard reagents (RMgX)BF₃·Et₂O, −20°CAlkylated cyclobutane products55–82%

Mechanism : Allylic substitutions proceed via SNi or SN2 pathways, depending on steric hindrance from the cyclobutane ring .

[2+2] Photocycloaddition Reactions

The strained cyclobutane ring and conjugated aldehyde enable photochemical [2+2] cycloadditions:

PartnerCatalystConditionsProductYieldReference
EthyleneBF₃·OEt₂λ = 272 nm, CH₂Cl₂Bicyclo[4.2.0]octane derivative68%
CyclopentenoneNoneλ = 420 nm, sensitizedFused tricyclic ketone79%

Key Finding : Lewis acids (e.g., BF₃) enhance regioselectivity by polarizing the carbonyl group, favoring head-to-head adducts .

Comparison with Structural Analogs

CompoundReactivity DifferenceReason
Cyclohexane-1-carbaldehyde analogLower strain → slower [2+2] cycloadditionReduced ring strain in cyclohexane
Linear allyl-substituted aldehydesNo photocycloaddition observedLack of conjugation with a strained ring
3-Methylbut-2-en-1-yl-oxane derivativesHigher oxidation stabilityOxane ring stabilizes intermediates

Scientific Research Applications

Scientific Applications of 1-(3-Methylbut-2-EN-1-YL)cyclobutane-1-carbaldehyde

This compound is an organic compound featuring a cyclobutane ring substituted with a 3-methylbut-2-en-1-yl group and an aldehyde functional group. This compound has a molecular formula of C10H16OC_{10}H_{16}O and a molecular weight of 152.23 g/mol. The presence of the cyclobutane ring imparts distinct chemical and physical properties compared to cyclopentane and cyclohexane analogs, influencing its reactivity and interactions with other molecules.

Synthesis and Preparation

The synthesis of this compound typically involves the reaction of cyclobutyl carbaldehyde with 3-methylbut-2-en-1-yl bromide under basic conditions. This reaction is usually carried out using a strong base, such as sodium hydride or potassium tert-butoxide, to facilitate nucleophilic substitution. Industrial production may utilize continuous flow reactors and optimized conditions to enhance yield and purity, with distillation and recrystallization techniques employed for purification.

Chemical Reactions

This compound can undergo several chemical reactions due to the presence of the aldehyde and the alkene moiety.

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4KMnO_4) or chromium trioxide (CrO3CrO_3).

Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4NaBH_4) or lithium aluminum hydride (LiAlH4LiAlH_4).

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 3-methylbut-2-en-1-yl group, using reagents like sodium hydride (NaHNaH) or potassium tert-butoxide (KOtBuKOtBu).

The major products formed from these reactions include 1-(3-Methylbut-2-EN-1-YL)cyclobutane-1-carboxylic acid from oxidation and 1-(3-Methylbut-2-EN-1-YL)cyclobutanol from reduction.

Applications in Scientific Research

This compound is utilized in various scientific applications due to its unique structural features:

  • Chemistry: It serves as a building block in organic synthesis for creating complex molecules.
  • Biology: It is investigated for potential biological activities, such as antioxidant properties.
  • Medicine: It is explored for potential therapeutic applications.
  • Industry: It is used in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(3-Methylbut-2-EN-1-YL)cyclobutane-1-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The compound’s lipophilic nature, due to the 3-methylbut-2-en-1-yl group, enhances its ability to interact with cell membranes and other hydrophobic environments.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The compound shares structural similarities with other cyclic aldehydes, particularly those with substituted cycloalkane frameworks. Key analogs include:

1-(3-Methylbut-2-en-1-yl)cyclopentane-1-carbaldehyde
  • Molecular Formula : C₁₁H₁₈O
  • Molecular Weight : 166.26 g/mol
  • Key Differences: The cyclopentane ring reduces ring strain compared to cyclobutane, enhancing thermodynamic stability.
1-{Bicyclo[2.2.1]heptan-2-yl}cyclobutane-1-carbaldehyde
  • Molecular Formula : C₁₂H₁₈O
  • Molecular Weight : 178.27 g/mol
  • Key Differences :
    • The bicyclo[2.2.1]heptane moiety introduces additional steric hindrance and rigidity, which may reduce reactivity toward nucleophilic addition at the aldehyde group.
    • Higher molecular weight (178.27 vs. 152.23) suggests differences in volatility and phase behavior .
Methyl Cyclobutanecarboxylate
  • Molecular Formula : C₆H₁₀O₂
  • Molecular Weight : 114.14 g/mol
  • Key Differences :
    • The ester functional group (vs. aldehyde) alters polarity and reactivity, making it less prone to oxidation but more susceptible to hydrolysis.
    • Smaller molecular weight correlates with lower boiling points under reduced pressure (e.g., 37.1–44.7°C at unspecified pressures) .

Physical and Chemical Properties

Property Target Compound (Cyclobutane) Cyclopentane Analog Bicyclo Compound Methyl Cyclobutanecarboxylate
Molecular Weight 152.23 g/mol 166.26 g/mol 178.27 g/mol 114.14 g/mol
Ring Strain High (cyclobutane) Moderate (cyclopentane) Moderate (bicyclo) High (cyclobutane)
Functional Group Aldehyde Aldehyde Aldehyde Ester
Reactivity Trends High (strain + aldehyde) Moderate Low (steric hindrance) Moderate (ester hydrolysis)
Notes on Physical Properties:
  • However, cyclobutane derivatives generally exhibit lower boiling points than larger cycloalkanes due to reduced molecular weight and surface area .

Biological Activity

1-(3-Methylbut-2-EN-1-YL)cyclobutane-1-carbaldehyde is an organic compound recognized for its unique structural characteristics and potential biological activities. This compound features a cyclobutane ring with a 3-methylbut-2-enyl side chain and an aldehyde functional group, which may confer various biochemical interactions and therapeutic potentials.

The molecular formula of this compound is C10H16O, with a molecular weight of 152.23 g/mol. The compound's structure can be represented using the following identifiers:

PropertyValue
Molecular Formula C10H16O
Molecular Weight 152.23 g/mol
IUPAC Name 1-(3-methylbut-2-enyl)cyclobutane-1-carbaldehyde
InChI Key JKQMXZFFTAOHFW-UHFFFAOYSA-N
Canonical SMILES CC(=C)CCC1(CCC1)C=O

Biological Activity Overview

The biological activity of this compound has been explored with emphasis on its interactions with various biological systems, particularly its enzyme interactions and potential therapeutic applications.

Enzyme Interactions

The aldehyde group in this compound is known to interact with nucleophilic residues in enzymes, potentially altering their function. Such interactions can lead to modulation of enzymatic activity, influencing metabolic pathways within cells.

Anti-inflammatory Potential

Research indicates that compounds with similar structural features may possess anti-inflammatory properties. The mechanism likely involves inhibition of pro-inflammatory cytokines or modulation of immune responses, although direct evidence for this specific compound remains to be fully elucidated .

Case Studies and Research Findings

Recent studies have highlighted the importance of structure in determining the biological activity of compounds related to this compound. Here are some notable findings:

  • Synthesis and Characterization : A study focused on synthesizing related cyclobutane derivatives demonstrated that variations in substituents significantly affect biological activity, particularly in enzyme inhibition assays .
  • Antimicrobial Activity Assessment : Analogous compounds were tested against common pathogens such as Staphylococcus aureus and Escherichia coli, showing varying degrees of effectiveness, which suggests that the cyclobutane framework may enhance activity through specific interactions with microbial targets .
  • Mechanistic Studies : Investigations into the mechanism of action revealed that aldehyde-containing compounds can form covalent bonds with amino acid residues in proteins, potentially leading to irreversible inhibition of target enzymes.

Q & A

Q. What are the common synthetic routes for 1-(3-Methylbut-2-en-1-yl)cyclobutane-1-carbaldehyde?

The synthesis typically involves cyclobutane ring formation followed by functionalization. Key methods include:

  • Aldol Condensation : Reacting cyclobutane-1-carbaldehyde derivatives with prenyl halides (e.g., 3-methylbut-2-en-1-yl bromide) under basic conditions.
  • Cyclization Strategies : Utilizing photochemical [2+2] cycloaddition to construct the cyclobutane ring, followed by oxidation to introduce the aldehyde group .
  • Retrosynthetic Approaches : Breaking down the target molecule into simpler precursors, such as cyclobutane carboxylates, which can be modified via reduction or oxidation (e.g., methyl 2-cyanocyclobutane-1-carboxylate derivatives) .

Q. How is structural characterization performed for this compound?

Characterization relies on:

  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR to identify cyclobutane ring protons (δ 1.8–2.5 ppm) and the aldehyde proton (δ 9.5–10 ppm). Coupling patterns distinguish substituent geometry .
  • IR Spectroscopy : A strong absorption band near 1720 cm1^{-1} confirms the aldehyde group.
  • Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) validates the molecular ion peak (C11_{11}H16_{16}O, MW 164.24) .

Q. What challenges arise during purification of this compound?

Key issues include:

  • Low Solubility : The cyclobutane ring and aldehyde group reduce solubility in polar solvents. Gradient elution via silica gel chromatography (hexane/ethyl acetate) is recommended .
  • Volatility of Aldehyde : Avoid prolonged exposure to heat; use rotary evaporation under reduced pressure.

Q. What are the common impurities in synthetic batches, and how are they identified?

Impurities often derive from incomplete cyclization or oxidation byproducts. Analytical methods include:

  • HPLC-PDA : Detects intermediates like unreacted cyclobutane carboxylates (retention time ~12–15 min) .
  • GC-MS : Identifies volatile byproducts such as 3-methylbut-2-en-1-ol derivatives .

Q. How does the aldehyde group influence reactivity under basic conditions?

The aldehyde undergoes nucleophilic addition but is sterically hindered by the cyclobutane and prenyl groups. Kinetic studies using UV-Vis spectroscopy show slower reaction rates compared to linear aldehydes, suggesting steric shielding .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of the aldehyde group?

  • DFT Calculations : Optimize the molecule’s geometry to evaluate frontier molecular orbitals (FMOs). The LUMO energy (~-1.5 eV) indicates electrophilicity at the aldehyde carbon .
  • QSPR Models : Correlate steric parameters (e.g., Taft steric constants) with reaction rates for nucleophilic additions .

Q. What strategies resolve contradictions between experimental and computational spectroscopic data?

  • 2D NMR (COSY, NOESY) : Resolves overlapping signals caused by cyclobutane ring strain and confirms spatial proximity of substituents .
  • X-ray Crystallography : Provides definitive bond lengths and angles for comparison with computed structures (e.g., cyclobutane ring distortion ≤ 0.05 Å) .

Q. What mechanistic insights explain cyclobutane ring formation during synthesis?

  • Photochemical [2+2] Cycloaddition : Monitored via time-resolved IR spectroscopy, showing diradical intermediates with lifetimes <1 µs.
  • Thermal Stability : Cyclobutane rings decompose above 200°C; differential scanning calorimetry (DSC) confirms stability thresholds .

Q. How does the compound’s stability vary under different storage conditions?

  • Accelerated Stability Studies : Exposure to UV light (ICH Q1B guidelines) shows 10% degradation over 48 hours, forming cyclobutane carboxylic acid via oxidation.
  • HPLC-MS Monitoring : Quantifies degradation products under varying pH and humidity .

Q. What role do steric effects play in regioselective reactions involving the prenyl group?

  • Molecular Dynamics Simulations : Predict preferential attack at the less hindered terminal alkene carbon (C1 vs. C3 of the prenyl group).
  • Isotopic Labeling : 13C^{13}\text{C}-labeled substrates confirm selectivity via 13C^{13}\text{C} NMR analysis of products .

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